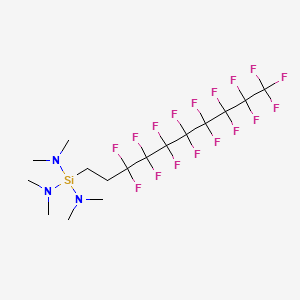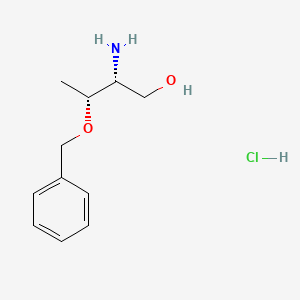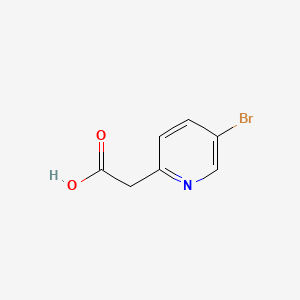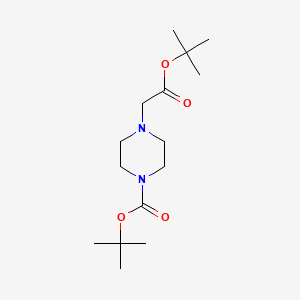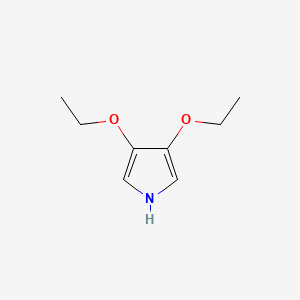
3,4-diethoxy-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-diethoxy-1H-pyrrole is a heterocyclic compound with a pyrrole ring and two ethoxy groups attached to the ring. This compound has gained attention in scientific research due to its potential applications in various fields, including medicine, materials science, and organic synthesis.
Aplicaciones Científicas De Investigación
Unsymmetrically Disubstituted Pyrroles Synthesis :
- Chan et al. (1997) discussed the use of 3,4-Bis(trimethylsilyl)-1H-pyrrole as a versatile building block for constructing unsymmetrically 3,4-disubstituted pyrroles, highlighting its stepwise manner and diverse substitution patterns potential (Chan et al., 1997).
Electrochemical Properties and Applications :
- Mert et al. (2013) synthesized an etheric member of N-linked polybispyrroles based on a pyrrole derivative, demonstrating its strong stability, reversible redox process, and good electrochromic material properties (Mert et al., 2013).
Biosensor Applications :
- Kros et al. (2005) investigated the stability of poly(3,4-ethylenedioxythiophene) and poly(pyrrole) as the electroactive component in amperometric biosensors. Poly(3,4-ethylenedioxythiophene) was found to have superior electrochemical stability compared to poly(pyrrole), making it a good candidate for continuous sensor applications (Kros et al., 2005).
Conducting Polymers :
- Sotzing et al. (1996) presented a study on the synthesis of conducting polymers from low oxidation potential monomers based on pyrrole, highlighting their stability in the electrically conducting form (Sotzing et al., 1996).
Propiedades
IUPAC Name |
3,4-diethoxy-1H-pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-3-10-7-5-9-6-8(7)11-4-2/h5-6,9H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUFWBBAQORWGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CNC=C1OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



